molecular formula C9H11NO2 B7760685 2-[(methylazaniumyl)methyl]benzoate

2-[(methylazaniumyl)methyl]benzoate

Cat. No.: B7760685
M. Wt: 165.19 g/mol
InChI Key: OEPGNWSDEDOQHX-UHFFFAOYSA-N
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Description

2-[(methylazaniumyl)methyl]benzoate, also identified in research as 2-(methylamino)methyl benzoate, is a chemical compound of significant interest in microbiological and pharmacological research due to its targeted antibacterial properties. Its primary researched application is as an anti-pseudomonal agent, demonstrating effective activity against Pseudomonas aeruginosa . The research value of this compound lies in its unique mechanism of action. Studies indicate that it does not simply function as a conventional bactericide but operates by disrupting bacterial virulence through the inhibition of quorum sensing (QS) pathways in P. aeruginosa . This disruption leads to the significant suppression of key virulence factors, including the production of pyocyanin, elastase, and rhamnolipids, and also inhibits the formation of biofilms . By interfering with bacterial cell-to-cell communication, this compound provides researchers with a valuable tool for studying alternative strategies to combat antibiotic-resistant infections. Given its role in attenuating pathogenicity rather than directly causing cell death, it represents a promising scaffold for the development of novel anti-infective therapies aimed at reducing selective pressure for resistance. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(methylazaniumyl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPGNWSDEDOQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CC1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH2+]CC1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(methylazaniumyl)methyl]benzoate typically involves the reaction of benzoic acid with methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methylazaniumyl group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{COOCH}_3\text{NH}_3^+ ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(methylazaniumyl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and methylamine.

    Reduction: Reduction reactions can convert the benzoate ester to benzyl alcohol.

    Substitution: The methylazaniumyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products:

    Oxidation: Benzoic acid and methylamine.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

2-[(methylazaniumyl)methyl]benzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(methylazaniumyl)methyl]benzoate involves its interaction with specific molecular targets. The methylazaniumyl group can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the methylazaniumyl group, which introduces a permanent positive charge. Below is a comparative analysis with similar benzoate derivatives:

Compound Name Substituents Key Functional Groups Polarity Molecular Weight (g/mol)
2-[(Methylazaniumyl)methyl]benzoate -CH2-N+(CH3)- at 2-position Quaternary ammonium, ester High ~195 (estimated)
Methyl benzoate -OCH3 at COO Ester Low 136.15
Bensulfuron-methyl Sulfonylurea group at 2-position Sulfonylurea, ester Moderate 410.4
Methyl 2-amino-5-methoxybenzoate -NH2, -OCH3 at 2- and 5-positions Amine, methoxy, ester Moderate 181.19

Key Observations :

  • Polarity : The quaternary ammonium group in this compound significantly increases its hydrophilicity compared to methyl benzoate, which is lipophilic and widely used in cosmetics .
  • Biological Interactions : Charged groups like methylazaniumyl may enhance binding to biological targets, analogous to sulfonylurea herbicides (e.g., bensulfuron-methyl), which exploit polar interactions for enzyme targeting .

Characterization Methods :

  • NMR and HRMS: Standard techniques for confirming structure and purity, as applied to quinoline-based benzoates in .
  • X-ray Crystallography : Tools like SHELXL and Mercury could elucidate crystal packing influenced by the charged group.

Physicochemical and Toxicological Properties

Solubility and Stability
  • The charged ammonium group in this compound likely improves water solubility, contrasting with methyl benzoate’s preference for organic solvents .
  • Stability may be pH-dependent due to the ester linkage, similar to hydrolytic degradation observed in sulfonylurea pesticides .
Toxicity Considerations
  • Methyl benzoate exhibits low acute toxicity (oral LD50 > 5,000 mg/kg in rats) , but the methylazaniumyl group could introduce new risks (e.g., mucosal irritation).

Q & A

Q. What are the optimal synthetic routes for 2-[(methylazaniumyl)methyl]benzoate, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound can be optimized via esterification or alkylation strategies. For example, sodium hydride (NaH) in dry toluene under reflux (70°C) has been effective for analogous methyl benzoate derivatives, achieving yields >80% when coupled with controlled stoichiometric ratios of reactants . Catalytic methods (e.g., acid/base catalysts) should be evaluated for regioselectivity, particularly at the benzylic position. Purification via recrystallization (ethanol/water systems) is recommended to isolate high-purity products, as demonstrated in related ester syntheses .

Advanced Research Question

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The methylazaniumyl group introduces steric hindrance and electron-donating effects, altering reactivity at the ester carbonyl. Computational modeling (DFT or MD simulations) can predict charge distribution and transition-state geometries, while experimental validation via kinetic studies under varying nucleophile concentrations (e.g., using Grignard reagents or amines) quantifies steric effects. For instance, substituent positioning in analogous compounds (e.g., 2-methylbenzyl derivatives) significantly impacts reaction pathways due to bent-core molecular geometries .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can researchers resolve these discrepancies experimentally?

Methodological Answer: Controlled hydrolysis experiments should be designed with variable pH (1–6) and monitored via HPLC or NMR to track degradation products (e.g., 2-methylbenzoic acid). Surface interactions (e.g., silica or glassware) may introduce artifacts, necessitating inert reaction vessels . Comparative studies using deuterated solvents can isolate pH-dependent vs. solvent-mediated degradation pathways. Reference data from structurally similar esters, such as ethyl 2-methylbenzoate (hydrolysis at pH <3), provide a baseline for validation .

Analytical Methodology

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR (¹H/¹³C): Resolves benzylic proton splitting patterns and confirms quaternary ammonium protonation states.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., 363.2 g/mol for brominated analogs ) and fragmentation pathways.
  • Microspectroscopic Imaging: Advanced techniques like AFM-IR or Raman spectroscopy map surface adsorption behavior, critical for interfacial reactivity studies .

Mechanistic Investigation

Q. What strategies are recommended for elucidating catalytic mechanisms involving this compound in esterification reactions?

Methodological Answer: Kinetic isotope effects (KIEs) using deuterated substrates can identify rate-determining steps (e.g., acyl transfer vs. nucleophilic attack). In situ FTIR monitors carbonyl stretching frequency shifts during catalysis. For computational validation, transition-state modeling (e.g., Gaussian software) compares activation energies for competing pathways. Reference studies on methyl benzoate intermediates highlight the role of electron-withdrawing groups in accelerating nucleophilic substitution .

Biological Activity Assessment

Q. How can researchers evaluate the bioactivity of derivatives while minimizing cytotoxicity?

Methodological Answer: Structure-activity relationship (SAR) studies should prioritize modifications at the methylazaniumyl group (e.g., alkyl chain length) to balance bioactivity and cytotoxicity. In vitro assays (e.g., MTT for cell viability) paired with molecular docking (targeting enzymes like acetylcholinesterase) identify critical binding motifs. Analogous quinoline-based esters demonstrate enhanced antimicrobial activity with low cytotoxicity when substituents are optimized for hydrophobicity .

Advanced Stability Profiling

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and what analytical methods are suitable for tracking degradation?

Methodological Answer: Oxidative stability can be assessed via accelerated aging experiments with H₂O₂ or O₃ exposure, monitored by GC-MS to detect benzoic acid derivatives. Reductive pathways (e.g., NaBH₄ treatment) may yield 2-methylbenzyl alcohol, identifiable via LC-MS/MS. Comparative TGA/DSC analyses quantify thermal degradation thresholds, while ESR spectroscopy detects radical intermediates in oxidative pathways .

Computational Modeling

Q. What computational approaches are best suited to predict the compound’s behavior in supramolecular assemblies?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model self-assembly dynamics in solvent environments. Density functional theory (DFT) calculates intermolecular interaction energies (e.g., π-π stacking or hydrogen bonding). Validation via X-ray crystallography (for solid-state structures) or SAXS (solution-phase aggregates) is critical, as demonstrated for bent-core liquid crystals .

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